4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine is a complex organic compound that belongs to the class of pyrrolo-triazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective antagonist for vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1. Its structural uniqueness arises from the incorporation of a chlorinated isopropyl group and an oxadiazole moiety, which contribute to its pharmacological properties.
The compound is primarily studied in the context of drug development, specifically by pharmaceutical companies like Bristol Myers Squibb. Research articles and patents have documented its synthesis, biological evaluation, and potential therapeutic applications.
4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine can be classified as:
The synthesis of 4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine involves several key synthetic steps:
The synthesis may utilize reagents such as:
Purification techniques like high-performance liquid chromatography are essential to isolate the final product with high purity.
Key data regarding its molecular characteristics include:
The compound undergoes various chemical reactions that are crucial for its metabolic pathways:
Common reagents used in these reactions include:
The mechanism of action for 4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine primarily involves inhibition of key receptors involved in angiogenesis:
These interactions influence various biochemical pathways critical for tumor growth and metastasis.
The compound exhibits the following physical properties:
Chemical properties include:
4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine shows promise in various scientific fields:
This compound's unique structural attributes and biological activity make it a significant candidate for further research in drug development aimed at treating various malignancies.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3